molecular formula C11H11BrN2S B3038764 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 899936-02-8

5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Cat. No.: B3038764
CAS No.: 899936-02-8
M. Wt: 283.19 g/mol
InChI Key: YFVRYBQGNQWVAP-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanedithiol in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in biological targets, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
  • 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
  • 5-(4-methylphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Uniqueness

5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom also provides a handle for further functionalization, making this compound versatile for various applications .

Properties

IUPAC Name

4-(4-bromophenyl)-2,2-dimethyl-1H-imidazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRYBQGNQWVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)C(=N1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
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5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 3
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5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 4
5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 5
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5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 6
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5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

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